Dimethyl (2,4,6-triisopropylphenyl)boronate
CAS No.: 145434-22-6
Cat. No.: VC21164222
Molecular Formula: C17H29BO2
Molecular Weight: 276.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 145434-22-6 |
|---|---|
| Molecular Formula | C17H29BO2 |
| Molecular Weight | 276.2 g/mol |
| IUPAC Name | dimethoxy-[2,4,6-tri(propan-2-yl)phenyl]borane |
| Standard InChI | InChI=1S/C17H29BO2/c1-11(2)14-9-15(12(3)4)17(18(19-7)20-8)16(10-14)13(5)6/h9-13H,1-8H3 |
| Standard InChI Key | KRQWDHHDTSORLQ-UHFFFAOYSA-N |
| SMILES | B(C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)(OC)OC |
| Canonical SMILES | B(C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)(OC)OC |
Introduction
Physical and Chemical Properties
Basic Physical Characteristics
Dimethyl (2,4,6-triisopropylphenyl)boronate possesses distinctive physical properties that influence its handling, storage, and application in chemical synthesis. The following table summarizes its key physical characteristics:
| Property | Value |
|---|---|
| Density | 0.913 g/mL at 25°C |
| Boiling Point | 323.448°C at 760 mmHg |
| Flash Point | 110°C |
| Refractive Index | n20/D 1.484 |
| Vapor Pressure | 0 mmHg at 25°C |
These properties indicate that the compound is a relatively dense liquid at room temperature with a high boiling point, suggesting good thermal stability for various reaction conditions .
Computed Molecular Properties
Advanced computational methods have been employed to determine additional properties of Dimethyl (2,4,6-triisopropylphenyl)boronate, providing insights into its molecular behavior and potential interactions:
| Property | Value |
|---|---|
| Molecular Weight | 276.2 g/mol |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 6 |
| Exact Mass | 276.2260603 |
| Topological Polar Surface Area | 18.5 Ų |
| Heavy Atom Count | 20 |
| Complexity | 256 |
The moderate topological polar surface area (TPSA) value of 18.5 Ų suggests limited hydrogen bonding capacity, which may influence the compound's solubility profile and membrane permeability in biological systems .
Structural Identifiers
For precise identification and characterization, Dimethyl (2,4,6-triisopropylphenyl)boronate is associated with several structural identifiers:
| Identifier | Value |
|---|---|
| InChI | InChI=1S/C17H29BO2/c1-11(2)14-9-15(12(3)4)17(18(19-7)20-8)16(10-14)13(5)6/h9-13H,1-8H3 |
| InChI Key | KRQWDHHDTSORLQ-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)(OC)OC |
These identifiers provide standardized representations of the compound's structure, facilitating database searches and computational analyses.
Synthesis and Preparation Methods
Synthetic Routes
The primary synthetic route to Dimethyl (2,4,6-triisopropylphenyl)boronate involves the reaction of 2,4,6-triisopropylphenylboronic acid with methanol in the presence of a suitable catalyst. This esterification reaction proceeds through the formation of a boronic ester, with the elimination of water as a byproduct. The reaction generally requires careful control of reaction parameters to ensure high yield and purity of the product.
Laboratory Scale Preparation
For laboratory-scale preparation, the synthesis typically occurs under inert atmosphere conditions using dry solvents to prevent oxidation and hydrolysis of both the starting materials and the product. The reaction mixture is often heated to facilitate the esterification process, and water removal techniques such as azeotropic distillation or molecular sieves may be employed to drive the equilibrium toward product formation.
Industrial Production Considerations
In industrial settings, the production of Dimethyl (2,4,6-triisopropylphenyl)boronate involves scaled-up versions of laboratory procedures with additional considerations for process efficiency, cost-effectiveness, and environmental impact. The process may include continuous flow reactors, specialized purification techniques, and rigorous quality control measures to ensure consistent product quality.
Chemical Reactivity
General Reactivity Patterns
Dimethyl (2,4,6-triisopropylphenyl)boronate exhibits distinctive reactivity patterns influenced by the electronic and steric properties of its constituent functional groups. The boron-oxygen bonds are susceptible to nucleophilic attack, while the bulky isopropyl groups on the phenyl ring provide steric protection that can influence both reaction rates and selectivity.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling reaction represents one of the most important applications of Dimethyl (2,4,6-triisopropylphenyl)boronate in organic synthesis. This palladium-catalyzed cross-coupling reaction involves the formation of carbon-carbon bonds between the boronate and aryl or vinyl halides. The reaction mechanism proceeds through several key steps:
-
Oxidative addition of the aryl halide to the palladium catalyst
-
Transmetalation of the organoboron compound
-
Reductive elimination to form the coupled product and regenerate the catalyst
The reaction typically requires basic conditions and is often conducted in solvents like toluene, THF, or alcohols. The stability of Dimethyl (2,4,6-triisopropylphenyl)boronate under these conditions makes it particularly valuable for challenging coupling reactions.
Other Synthetic Applications
Beyond Suzuki-Miyaura coupling, Dimethyl (2,4,6-triisopropylphenyl)boronate finds utility in various other transformations, including:
-
Chan-Lam coupling reactions with amines and phenols
-
Rhodium-catalyzed conjugate additions to α,β-unsaturated carbonyl compounds
-
Hayashi-Miyaura asymmetric 1,4-additions
-
Petasis reactions for the synthesis of amino alcohols
These diverse applications highlight the versatility of this boronate in complex molecule synthesis.
Research Applications
Pharmaceutical Synthesis
In pharmaceutical research, Dimethyl (2,4,6-triisopropylphenyl)boronate serves as a valuable reagent for constructing complex molecular architectures present in drug candidates. The biaryl motifs accessible through Suzuki-Miyaura coupling are prevalent in numerous pharmaceutically active compounds, including antihypertensives, anti-inflammatory agents, and anticancer drugs.
Materials Science Applications
The compound plays a significant role in the synthesis of advanced materials with tailored properties. Conjugated polymers, liquid crystals, and optoelectronic materials often contain structural elements that can be efficiently constructed using boronate-mediated coupling reactions. The precise control over reaction outcomes afforded by Dimethyl (2,4,6-triisopropylphenyl)boronate makes it particularly valuable in materials requiring specific molecular architectures.
Catalysis Research
Recent research has explored the use of Dimethyl (2,4,6-triisopropylphenyl)boronate in the development of novel catalytic systems. The compound has been incorporated into well-defined palladium complexes featuring imidazo[1,5-a]pyridin-3-ylidene ligands, creating versatile catalyst platforms for various cross-coupling reactions . These applications highlight the compound's continued relevance in advancing synthetic methodology.
Comparative Analysis
Comparison with Related Organoboron Compounds
To understand the unique properties of Dimethyl (2,4,6-triisopropylphenyl)boronate, it is instructive to compare it with related organoboron compounds:
| Compound | Stability | Reactivity Profile | Primary Applications |
|---|---|---|---|
| Dimethyl (2,4,6-triisopropylphenyl)boronate | High | Selective, moderate rate | Suzuki coupling, pharmaceutical synthesis |
| Phenylboronic acid | Moderate | High, less selective | General organic synthesis |
| 2,4,6-Trimethylphenylboronic acid | Moderate | Higher than triisopropyl analog | Agrochemical synthesis |
| 2,4,6-Triisopropylphenylboronic acid | Moderate-high | Lower than ester derivative | Precursor synthesis |
This comparison illustrates how the steric and electronic properties of the substituents significantly influence the reactivity and stability of organoboron compounds.
Advantages and Limitations
The advantages of Dimethyl (2,4,6-triisopropylphenyl)boronate include:
-
Enhanced stability compared to boronic acids
-
Superior functional group tolerance
-
Predictable reactivity in coupling reactions
-
Good shelf-life under appropriate storage conditions
-
Higher cost compared to simpler boronic acids
-
Reduced reactivity in certain transformations due to steric hindrance
-
Potential sensitivity to strong nucleophiles that can attack the boron center
Understanding these characteristics is essential for selecting the appropriate reagent for specific synthetic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume